molecular formula C13H24N2O2 B1479146 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2097945-23-6

2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one

Cat. No.: B1479146
CAS No.: 2097945-23-6
M. Wt: 240.34 g/mol
InChI Key: CKDQBBOQKCJTEQ-UHFFFAOYSA-N
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Description

The compound appears to contain an azaspiro[4.4]nonane core, which is a type of spirocyclic compound. Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure, which can enhance binding interactions with biological targets .

Scientific Research Applications

Hydrolysis and Acylation Studies

Research has shown that acid-catalyzed hydrolysis and subsequent acylation of compounds structurally related to 2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one can lead to derivatives with distinct chemical properties. For example, the hydrolysis and acylation of imino groups in certain isomers have been studied, demonstrating the chemical versatility and potential for further modification of such compounds (Belikov et al., 2013).

Anticonvulsant Properties

Some derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties. These studies contribute to the understanding of how structural variations within the azaspiro compound family can influence biological activity, potentially leading to new therapeutic agents (Obniska et al., 2005).

Antimicrobial Activity

The synthesis of novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one and their evaluation for antimicrobial activity against various pathogens highlight the potential of this compound derivatives in the development of new antimicrobial agents. These studies suggest that modifications to the azaspiro framework can lead to compounds with significant biological activities (Singh et al., 2021).

Antibacterial Activity Against Respiratory Pathogens

Further exploration into the antibacterial activity of azaspiro derivatives has shown promising results, particularly against respiratory pathogens. This indicates the potential for developing new treatments for respiratory tract infections using compounds derived from this compound (Odagiri et al., 2013).

Properties

IUPAC Name

2-amino-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-10(14)12(16)15-7-11(8-17-2)13(9-15)5-3-4-6-13/h10-11H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDQBBOQKCJTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C2(C1)CCCC2)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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